

The Binding Affinity of Inhibitors to KRAS G12C: A Technical Guide

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Compound of Interest

Compound Name: KRAS inhibitor-6

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This technical guide provides an in-depth analysis of the binding affinity of inhibitors to the KRAS G12C mutant, a critical target in cancer therapy. This document summarizes quantitative binding data, details key experimental protocols for affinity determination, and visualizes the intricate signaling pathways and experimental workflows.

Core Concepts in KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival. [1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. [1][2] This mutation, a glycine-to-cysteine substitution at codon 12, traps the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling. [1]

The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant has been a landmark achievement in oncology. [3][4] These inhibitors form an irreversible bond with the mutant cysteine, locking the protein in its inactive, GDP-bound state and thereby abrogating downstream oncogenic signaling. [3][5] Two such inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), have received FDA approval for the treatment of KRAS G12C-mutated cancers. [6][7]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available binding affinity data for Sotorasib and Adagrasib to KRAS G12C.

Inhibitor	Assay Type	Parameter	Value (nM)	Cell Line / Conditions
Sotorasib (AMG 510)	Biochemical Binding Assay	KD	220	Overexpressed cell-free system[8]
Sotorasib (AMG 510)	Biochemical Activity Assay	IC50	8.88	TR-FRET-based nucleotide exchange assay[9][10]
Adagrasib (MRTX849)	Biochemical Binding Assay	-	-	Data not explicitly found in provided results
Adagrasib (MRTX849)	Cellular Target Engagement	-	-	Recapitulates published selectivity for KRAS G12C[8]

Note: The available search results provided more specific quantitative data for Sotorasib than for Adagrasib within the context of direct binding affinity assays.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to characterize the binding of inhibitors to KRAS G12C. The following sections detail the methodologies for three commonly used assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (KRAS G12C protein).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- **Immobilization:** The KRAS G12C protein is immobilized on the surface of a sensor chip, typically coated with a thin layer of gold.[\[13\]](#)
- **Analyte Injection:** A solution containing the inhibitor is flowed over the sensor surface.
- **Detection:** The binding of the inhibitor to the immobilized KRAS G12C protein causes a change in the refractive index at the sensor surface.[\[13\]](#)[\[14\]](#) This change is detected as a shift in the SPR angle.
- **Data Analysis:** The association and dissociation rates of the inhibitor are measured in real-time.[\[11\]](#) The equilibrium dissociation constant (K_d) is then calculated from the ratio of the dissociation rate constant (k_d) to the association rate constant (k_a).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of an inhibitor to the KRAS G12C protein, providing a complete thermodynamic profile of the interaction.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- **Sample Preparation:** The KRAS G12C protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a titration syringe.[\[15\]](#)[\[18\]](#)
- **Titration:** The inhibitor is incrementally injected into the sample cell.
- **Heat Measurement:** The heat released or absorbed during the binding event is measured by the instrument.[\[15\]](#)[\[18\]](#)
- **Data Analysis:** The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. Fitting this data to a binding model yields the binding affinity (K_a ,

from which K_d is derived), stoichiometry (n), and enthalpy of binding (ΔH).^{[15][18]} The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Biochemical Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay format used to measure the inhibition of protein-protein interactions or nucleotide exchange.^{[8][9][10]}

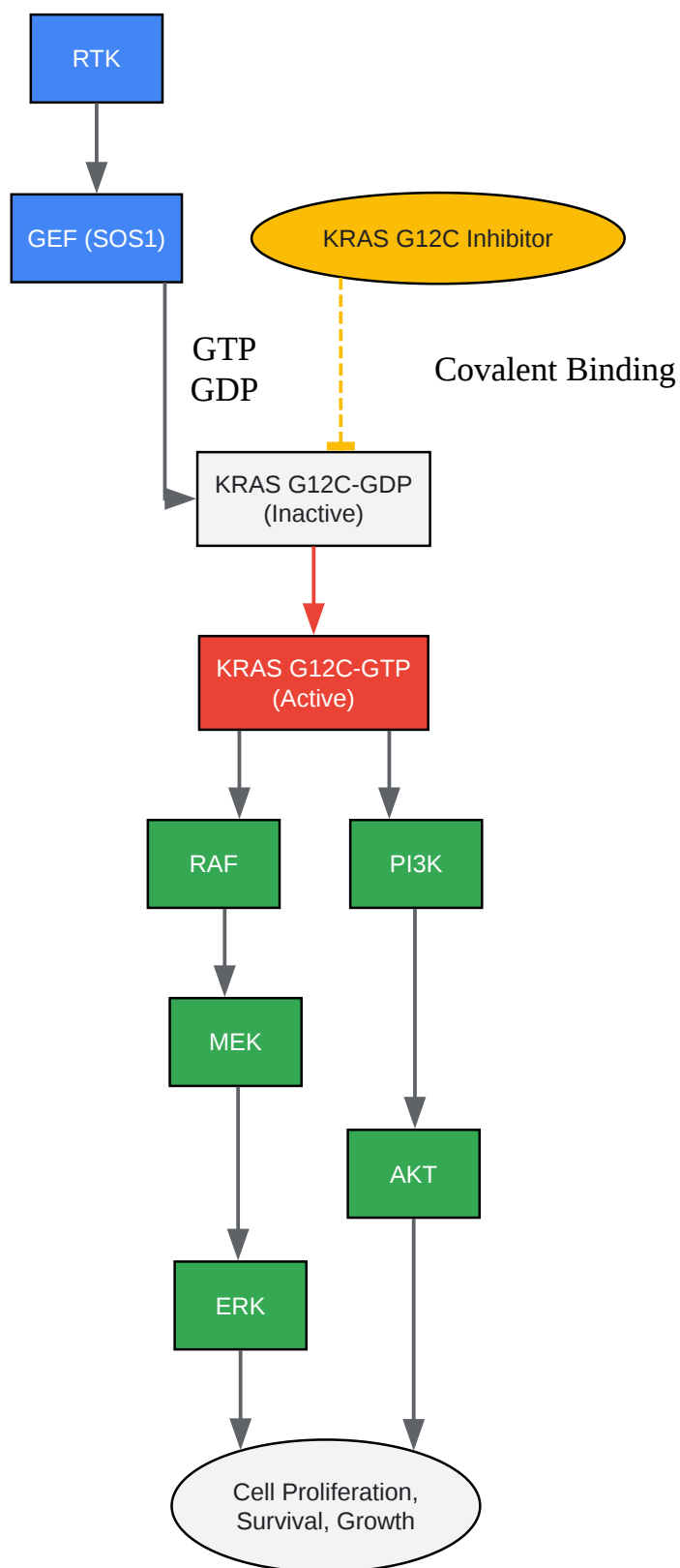
Methodology:

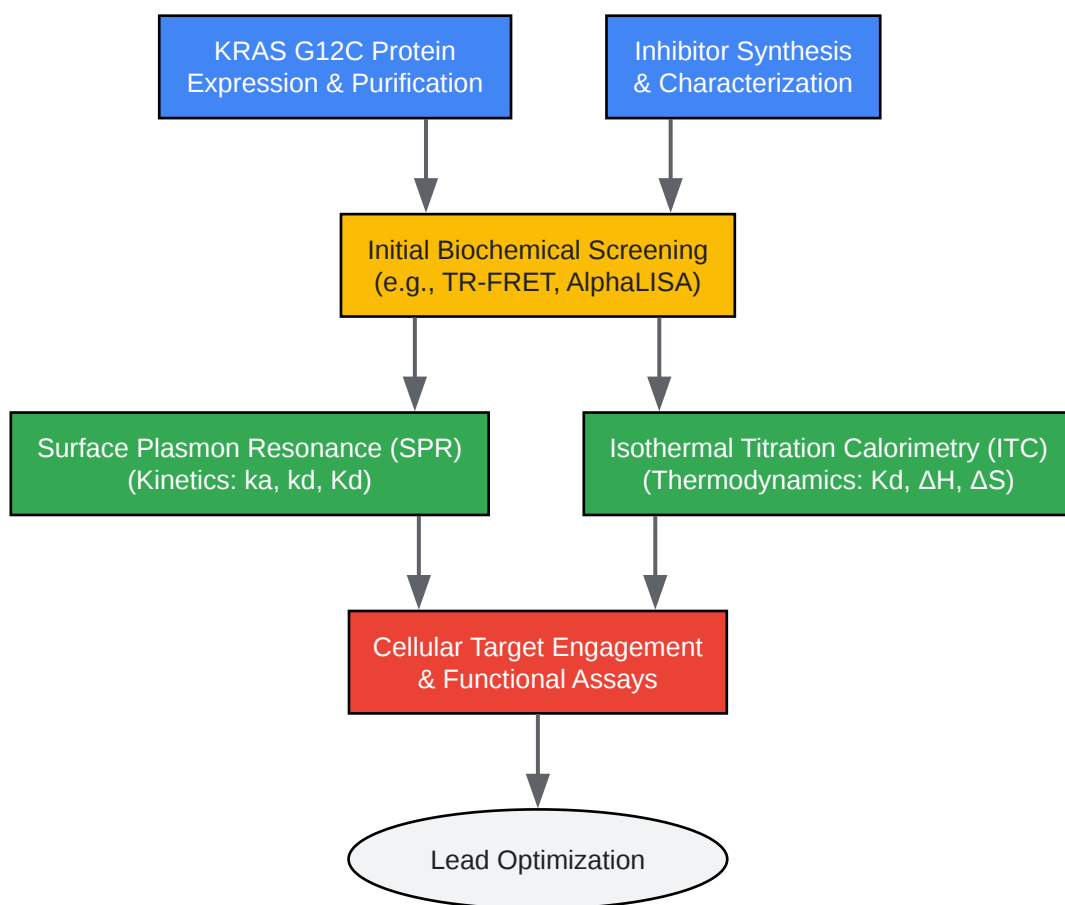
- **Assay Components:** The assay typically includes the KRAS G12C protein, a fluorescently labeled nucleotide (e.g., GTP), and a guanine nucleotide exchange factor (GEF) like SOS1.^{[19][20]}
- **Inhibitor Incubation:** The KRAS G12C protein is incubated with varying concentrations of the inhibitor.
- **Reaction Initiation:** The nucleotide exchange reaction is initiated by the addition of the GEF and the fluorescently labeled nucleotide.
- **Signal Detection:** The binding of the fluorescently labeled nucleotide to KRAS G12C results in a FRET signal. The inhibitor's ability to prevent this binding leads to a decrease in the FRET signal.
- **Data Analysis:** The IC_{50} value is determined by plotting the FRET signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The constitutively active KRAS G12C mutant drives tumorigenesis by activating downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.^{[1][21]} Inhibition of KRAS G12C aims to block these oncogenic signals.





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